Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
Overview
Description
Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is a chemical compound with the formula C15H9F24O4P . It has a molecular weight of 740.1650 . The CAS Registry Number for this compound is 355-86-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a central phosphorus atom surrounded by three 2,2,3,3,4,4,5,5-octafluoropentyl groups . Each of these groups is attached to the phosphorus atom through an oxygen atom .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 740.17 . Unfortunately, the web search results did not provide further information on its physical and chemical properties.Scientific Research Applications
Lubricity Additives for High-Temperature Synthetic Lubricating Oils
Phosphorus-containing compounds, such as trialkyl, triaryl, and tricycloalkyl phosphates, have been recognized for their effectiveness as antiwear additives in synthetic lubricating oils. These compounds enhance lubricity and oxidation resistance, suggesting that Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate could serve a similar function in enhancing the performance of high-temperature synthetic lubricants (Barabanova et al., 1976).
Emerging Environmental Contaminants
Some phosphorus-based flame retardants, like tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been extensively studied due to their widespread use and environmental persistence. This research highlights the environmental and health impacts of such compounds, pointing to the need for understanding the behavior and effects of this compound in similar contexts (Wang et al., 2020).
Organophosphorus Flame Retardants
The study of organophosphorus flame retardants has provided insight into their toxicological profiles and influence on human health. This body of research could inform safety assessments and regulatory considerations for this compound, especially concerning its use in consumer products and its potential environmental impact (Bruchajzer et al., 2015).
Biomedical Applications
The development and application of calcium phosphate-based materials in dentistry and bone repair highlight the versatility of phosphorus compounds in biomedical applications. Amorphous calcium phosphate, for instance, is utilized for its osteoconductivity and biodegradability. This compound could explore similar biomedical applications, leveraging its unique chemical properties for innovative healthcare solutions (Zhao et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F24O4P/c16-4(17)10(28,29)13(34,35)7(22,23)1-41-44(40,42-2-8(24,25)14(36,37)11(30,31)5(18)19)43-3-9(26,27)15(38,39)12(32,33)6(20)21/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOLVVCARHZLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F24O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880130 | |
Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
355-86-2 | |
Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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